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Cat. No.: B1611744

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
recombinant expression of human parathyroid hormone fragment (53-84) in Escherichia coli,
followed by its purification. The methodologies described are foundational for producing this C-
terminal PTH fragment for research and potential therapeutic development.

Introduction

Human parathyroid hormone (PTH) is an 84-amino acid peptide that plays a crucial role in
calcium and phosphate homeostasis.[1] The full-length hormone and its fragments exhibit
distinct biological activities. The C-terminal fragment, hPTH (53-84), has been shown to have
biological effects, such as stimulating alkaline phosphatase activity in osteosarcoma cells, that
are separate from the classic effects of the N-terminal region.[2][3][4] These activities are
mediated through a putative C-terminal PTH receptor, distinct from the well-characterized PTH
receptor type 1 (PTH1R).[5][6] The production of pure, biologically active hPTH (53-84) is
essential for further investigation of its physiological roles and therapeutic potential.

Escherichia coli remains a robust and cost-effective expression system for producing
recombinant proteins and peptides.[7][8][9][10] However, high-level expression in E. coli often
leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies.
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[8][11][12][13] This necessitates subsequent solubilization and refolding steps to obtain the
biologically active peptide.[13][14]

This document outlines a strategy for the expression of a His-tagged hPTH (53-84) fusion
protein in E. coli, its recovery from inclusion bodies, and a multi-step purification process
involving affinity, ion-exchange, and size-exclusion chromatography.

Experimental Workflow

The overall workflow for the expression and purification of recombinant human PTH (53-84) is
depicted below.
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Figure 1: Experimental workflow for recombinant hPTH (53-84) production.

Protocols
Gene Synthesis and Cloning
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Gene Design: Synthesize the DNA sequence encoding human PTH (53-84). Optimize the
codon usage for expression in E. coli to enhance translation efficiency.[7] Flank the coding
sequence with appropriate restriction sites (e.g., Ndel and Xhol) for cloning into a pET
expression vector.

Vector Integration: Ligate the synthesized gene into a pET vector (e.g., pET-28a) that
provides an N-terminal hexahistidine (6xHis) tag followed by a protease cleavage site (e.g.,
Thrombin or TEV). This tag is crucial for the initial purification step.[9][10]

Transformation and Verification: Transform the resulting plasmid into a cloning strain of E.
coli (e.g., DH50). Verify the correct insertion and sequence of the gene via Sanger
sequencing.

Protein Expression and Inclusion Body Formation

Expression Strain Transformation: Transform the verified expression plasmid into an E. coli
expression strain, such as BL21(DE3).[9]

Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing
the appropriate antibiotic (e.g., 50 pg/mL kanamycin for pET-28a) and grow overnight at
37°C with shaking at 220 rpm.

Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter
culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-
0.8.

Induction: Induce protein expression by adding Isopropyl 3-D-1-thiogalactopyranoside
(IPTG) to a final concentration of 0.5-1 mM. Continue to incubate the culture for 4-6 hours at
37°C. High expression levels often lead to the accumulation of the recombinant peptide in
inclusion bodies.[8]

Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
Discard the supernatant and store the cell pellet at -80°C until further processing.

Inclusion Body Isolation and Solubilization
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Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCI, pH 8.0, 300
mM NaCl, 10 mM imidazole). Lyse the cells using sonication on ice.

Inclusion Body Washing: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet
the inclusion bodies. Wash the pellet twice with a wash buffer containing a mild detergent
(e.g., 50 mM Tris-HCI, pH 8.0, 100 mM NaCl, 1% Triton X-100) to remove membrane
contaminants.[8] Follow with two washes with a buffer without detergent (50 mM Tris-HCI, pH
8.0, 100 mM NacCl).

Solubilization: Solubilize the washed inclusion bodies in a solubilization buffer (50 mM Tris-
HCI, pH 8.0, 8 M urea, 300 mM NacCl, 10 mM imidazole).[8][15] Stir at room temperature for
1-2 hours or until the solution is clear. Centrifuge at 20,000 x g for 30 minutes to remove any
remaining insoluble material.

Purification of hPTH (53-84)

This protocol employs a three-step chromatography process to achieve high purity.

IMAC is used to capture the His-tagged fusion peptide from the solubilized inclusion body
preparation.[16][17][18]

Column Equilibration: Equilibrate a Ni-NTA or other IMAC resin column with binding buffer
(50 mM Tris-HCI, pH 8.0, 8 M urea, 300 mM NaCl, 10 mM imidazole).[18]

Loading and Refolding: Load the solubilized protein onto the column. An on-column refolding
can be attempted by gradually decreasing the urea concentration in the wash buffer, for
example, with a linear gradient from 8 M to 0 M urea.

Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCI, pH
8.0, 300 mM NacCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[18]

Elution: Elute the His-tagged hPTH (53-84) with an elution buffer containing a high
concentration of imidazole (50 mM Tris-HCI, pH 8.0, 300 mM NacCl, 250-500 mM imidazole).
[19]

Dialysis: Pool the eluted fractions and dialyze extensively against a buffer suitable for the
next purification step (e.g., 20 mM Tris-HCI, pH 8.0) to remove imidazole and any remaining
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denaturant.

IEX separates peptides based on their net charge at a specific pH.[20][21][22] The choice
between anion or cation exchange depends on the isoelectric point (pl) of hPTH (53-84).

e Column Equilibration: Equilibrate a suitable IEX column (e.g., Q-Sepharose for anion
exchange or SP-Sepharose for cation exchange) with a low-salt starting buffer (e.g., 20 mM
Tris-HCI, pH 8.0).

o Sample Loading: Load the dialyzed sample from the IMAC step onto the column.

» Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (e.g.,
0-1 M NacCl in the starting buffer).[22]

o Fraction Analysis: Collect fractions and analyze them by SDS-PAGE to identify those
containing the purified hPTH (53-84). Pool the pure fractions.

SEC is the final polishing step to remove any remaining aggregates or smaller contaminants.
[23][24][25]

Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 75 or similar) with
the final storage buffer (e.g., Phosphate Buffered Saline, pH 7.4).

o Sample Loading: Concentrate the pooled fractions from IEX if necessary and load them onto
the SEC column.

» Elution: Elute the peptide with the storage buffer at a constant flow rate. The peptide should
elute as a single, symmetrical peak.

e Final Product: Collect the fractions corresponding to the monomeric hPTH (53-84) peak.
Assess purity by RP-HPLC and SDS-PAGE.

Data Presentation

Table 1: Summary of a Typical Purification of Recombinant hPTH (53-84) from a 1 L E. coli
Culture
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Purification Total Protein hPTH (53-84) . .
Purity (%) Yield (%)

Step (mg) (mg)
Solubilized

500 80 ~16 100
Inclusion Bodies
IMAC Eluate 95 72 ~76 90
IEX Pool 65 60 >90 75
SEC Pool 50 48 >08 60

Note: The values presented are hypothetical and may vary depending on expression levels and
purification efficiency.

Characterization

e Purity Assessment: Final purity should be assessed by densitometry of a Coomassie-stained
SDS-PAGE gel and by the peak area on a reverse-phase HPLC (RP-HPLC) chromatogram.

« |dentity Confirmation: The molecular weight of the purified peptide should be confirmed by
mass spectrometry (e.g., MALDI-TOF or ESI-MS).

 Biological Activity: The activity of the purified hPTH (53-84) can be assessed by its ability to
stimulate alkaline phosphatase activity in rat osteosarcoma cells (e.g., UMR-106).[2][3]

Signaling Pathways

While the N-terminal fragment of PTH signals through the PTH1R to activate PKA and PKC
pathways, C-terminal fragments like hPTH (53-84) are believed to act via a distinct C-terminal
PTH receptor (CPTHR), although its signaling cascade is less defined.
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Figure 2: Simplified signaling pathways for PTH fragments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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purification-of-human-pth-53-84]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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